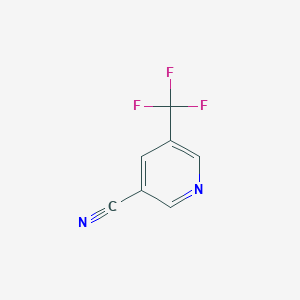

5-(Trifluoromethyl)nicotinonitrile

Description

The exact mass of the compound 5-(Trifluoromethyl)nicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Trifluoromethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFNLPVIMFXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651258 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951624-83-2 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)nicotinonitrile, a key building block in modern medicinal and agrochemical research, is a substituted pyridine derivative characterized by the presence of a trifluoromethyl group at the 5-position and a nitrile group at the 3-position. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl and cyano groups, render the pyridine ring susceptible to a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Properties and Identification

CAS Number: 951624-83-2

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to unequivocally identify 5-(Trifluoromethyl)nicotinonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Trifluoromethyl)nicotinonitrile is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₃N₂ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 46-47 °C | [2] |

| Boiling Point (Predicted) | 204.4 ± 35.0 °C | [2] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |

| Flash Point | 82 °C | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis of 5-(Trifluoromethyl)nicotinonitrile

The most common and well-documented method for the synthesis of 5-(Trifluoromethyl)nicotinonitrile involves a palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethyl)pyridine.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes a typical laboratory-scale synthesis.

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ether (Et₂O)

-

28% Ammonia solution (NH₄OH)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

To the degassed solution, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (catalytic amount).

-

Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ether.

-

Add 28% ammonia solution with continuous stirring to facilitate the separation of organic and aqueous layers.

-

Separate the organic layer and wash it sequentially with water (3 times) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5-(trifluoromethyl)nicotinonitrile.[2]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for cross-coupling reactions, including the cyanation of aryl halides.

-

Zinc Cyanide: It serves as the cyanide source and is generally preferred over other cyanide reagents due to its lower toxicity and better reactivity in many palladium-catalyzed reactions.

-

Anhydrous DMF: A polar aprotic solvent is required to dissolve the reactants and facilitate the reaction. DMF is a common choice for such cross-coupling reactions.

-

Degassing: Removal of dissolved oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Ammonia Wash: This step helps to complex with and remove any residual zinc salts from the organic phase.

Reactivity and Chemical Transformations

The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the reactivity of the pyridine ring in 5-(Trifluoromethyl)nicotinonitrile. This makes the molecule susceptible to nucleophilic attack and provides a handle for further functionalization.

Hydrolysis of the Nitrile Group

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, yielding (5-(trifluoromethyl)pyridin-3-yl)methanamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A patent describes the catalytic reduction of a similar cyanopyridine derivative to the corresponding aminomethylpyridine using a palladium catalyst.[4]

Nucleophilic Aromatic Substitution

The pyridine ring, being electron-deficient due to the presence of the nitrogen atom and further deactivated by the trifluoromethyl and cyano groups, is activated towards nucleophilic aromatic substitution (SₙAr) reactions. While 5-(Trifluoromethyl)nicotinonitrile itself does not have a good leaving group on the ring for a typical SₙAr reaction, its derivatives, such as those with a halogen substituent, would be highly reactive towards nucleophiles.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and characterization of 5-(Trifluoromethyl)nicotinonitrile.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2240-2220 cm⁻¹ for aromatic nitriles.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the trifluoromethyl and cyano groups.

-

¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms in the molecule, including the carbon of the trifluoromethyl group and the nitrile carbon.

-

¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl group.[6]

-

While specific, experimentally obtained spectra for 5-(Trifluoromethyl)nicotinonitrile were not found in the initial search, these general principles guide its spectroscopic analysis.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in medicinal and agrochemical chemistry. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8] 5-(Trifluoromethyl)nicotinonitrile serves as a versatile starting material for the synthesis of a wide range of bioactive compounds.

Role as a Pharmaceutical Intermediate

Patent literature indicates the use of related trifluoromethyl-substituted pyridines in the synthesis of various pharmaceutically active compounds. For instance, derivatives of trifluoromethylpyridines are intermediates in the synthesis of insecticides and fungicides.[9] The reduction of a related cyanopyridine derivative to an aminomethylpyridine highlights a synthetic route towards creating more complex molecules for pharmaceutical applications.[4]

Agrochemical Applications

Trifluoromethylpyridine derivatives are key components in a number of commercial pesticides. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is an important intermediate for the synthesis of the fungicide fluazinam and the insecticide fluopicolide.[7][10] While a direct application of 5-(Trifluoromethyl)nicotinonitrile in a commercial pesticide was not explicitly found, its structural similarity to these important intermediates suggests its potential in the development of new agrochemicals.

Safety and Handling

As a chemical intermediate, 5-(Trifluoromethyl)nicotinonitrile should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements: Causes severe skin burns and eye damage, May cause respiratory irritation.[11][12]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

Detailed toxicological data such as LD50 values were not available in the initial search results. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[2][11][12]

Conclusion

5-(Trifluoromethyl)nicotinonitrile is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its reactivity, driven by the electron-withdrawing nature of its substituents, offers multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in the field of drug discovery and development.

References

- CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents.

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - SciSpace. Available at: [Link]

-

5-(trifluoromethyl)nicotinonitrile at Best Price in Shanghai, Shanghai | Shanghai Sinofluoro Chemicals Co., Ltd. - Tradeindia. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

(PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

19Flourine NMR. Available at: [Link]

- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents.

-

nicotinonitrile - Organic Syntheses Procedure. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]

- 4. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. buyat.ppg.com [buyat.ppg.com]

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)nicotinonitrile from 3-Bromo-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5-(trifluoromethyl)nicotinonitrile, a key building block in medicinal chemistry, from its precursor, 3-bromo-5-(trifluoromethyl)pyridine. The core of this transformation is a palladium-catalyzed cyanation reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. This document delves into the strategic considerations for reaction design, the intricacies of the catalytic cycle, a validated step-by-step laboratory procedure, and essential safety and characterization protocols. It is intended for an audience of researchers, chemists, and professionals in the field of drug development who require a robust and reproducible method for accessing this valuable nicotinonitrile derivative.

Strategic Importance in Medicinal Chemistry

The nicotinonitrile scaffold is a privileged motif in drug discovery, appearing in a range of therapeutic agents.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Consequently, 5-(trifluoromethyl)nicotinonitrile serves as a crucial intermediate in the synthesis of complex pharmaceuticals, including potent enzyme inhibitors and modulators of cellular signaling pathways.[3][4][5] Its synthesis from readily available starting materials is, therefore, of significant interest.

The Synthetic Blueprint: Palladium-Catalyzed Cyanation

The conversion of an aryl bromide, such as 3-bromo-5-(trifluoromethyl)pyridine, to the corresponding nitrile is most effectively achieved through a palladium-catalyzed cross-coupling reaction.[6][7] This method has largely superseded older techniques like the Rosenmund-von Braun reaction, which often required harsh conditions and stoichiometric amounts of copper cyanide.[8][9] The palladium-catalyzed approach offers milder reaction conditions, superior functional group tolerance, and high yields, making it the preferred industrial and laboratory-scale method.[9][10]

Causality of Component Selection

The success of a palladium-catalyzed cyanation is contingent upon the judicious selection of four key components: the palladium source (pre-catalyst), the ligand, the cyanide source, and the solvent.

-

Palladium Pre-catalyst : A stable Pd(II) source, such as Palladium(II) acetate (Pd(OAc)2) or a pre-formed complex like Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), is typically used. In the reaction mixture, the Pd(II) is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[11] The choice of pre-catalyst can influence the rate of activation and the overall stability of the catalyst.

-

Phosphine Ligands : The ligand is arguably the most critical component, stabilizing the palladium center, enhancing its reactivity, and preventing catalyst decomposition.[11] For electron-deficient aryl halides like our substrate, electron-rich and sterically bulky phosphine ligands are paramount.[12] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent choices. Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[13][14]

-

Cyanide Source : While alkali metal cyanides (NaCN, KCN) can be used, they are highly toxic and their low solubility in organic solvents can lead to reproducibility issues.[9] Zinc cyanide (Zn(CN)2) is often the reagent of choice.[6][15] It is significantly less toxic than its alkali metal counterparts and its use can be more reliable.[9] Importantly, both cyanide ions from Zn(CN)2 can be transferred, making it more atom-economical.[16] An even safer, though sometimes less reactive, alternative is potassium hexacyanoferrate(II) (K4[Fe(CN)6]), a non-toxic food additive.[6][9]

-

Solvent : A polar aprotic solvent is required to dissolve the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are common choices due to their high boiling points, which allow the reaction to be heated to drive it to completion.[6][15]

The Catalytic Engine: Reaction Mechanism

The palladium-catalyzed cyanation of an aryl halide proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

dot digraph "Palladium_Catalyzed_Cyanation_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} dot Caption: The catalytic cycle for palladium-catalyzed cyanation.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-(trifluoromethyl)pyridine, forming a Pd(II) intermediate.[6]

-

Transmetalation (Cyanide Transfer) : The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the bromide ion.

-

Reductive Elimination : The final and irreversible step where the desired product, 5-(trifluoromethyl)nicotinonitrile, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6]

Laboratory Protocol: A Validated Procedure

This protocol is designed as a self-validating system. Adherence to the described steps, particularly the inert atmosphere conditions, is critical for achieving a high yield and purity.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 3-bromo-5-(trifluoromethyl)pyridine | Starting Material |

| Zinc Cyanide (Zn(CN)2) | Cyanide Source |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| N,N-Dimethylformamide (DMF), anhydrous | Solvent |

| Two-neck round-bottom flask | Reaction Vessel |

| Condenser | Prevent solvent loss |

| Magnetic stirrer and stir bar | Agitation |

| Nitrogen or Argon gas supply | Inert Atmosphere |

| Standard glassware for workup | Extraction/Purification |

| Rotary evaporator | Solvent Removal |

| Silica gel for column chromatography | Product Purification |

Step-by-Step Synthesis Workflow

dot digraph "Synthesis_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

} dot Caption: Step-by-step experimental workflow for the synthesis.

-

Inert Atmosphere Setup : Assemble a two-neck round-bottom flask with a condenser and a gas inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.[9]

-

Charging the Flask : To the flask, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), zinc cyanide (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).[15]

-

Solvent Addition : Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Reaction Conditions : Heat the reaction mixture to 120 °C with vigorous stirring.[6]

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup : Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an aqueous solution of sodium bicarbonate and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(trifluoromethyl)nicotinonitrile as a solid.

Product Characterization and Validation

The identity and purity of the synthesized 5-(trifluoromethyl)nicotinonitrile must be confirmed through spectroscopic methods.[17][18]

-

¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring.

-

¹³C NMR Spectroscopy : The carbon NMR will show signals for the nitrile carbon (typically ~115-120 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the aromatic carbons.

-

¹⁹F NMR Spectroscopy : The fluorine NMR will show a singlet corresponding to the -CF3 group.

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[19]

Critical Safety Considerations

Strict adherence to safety protocols is non-negotiable, especially when working with cyanide compounds and heavy metal catalysts.

-

Cyanide Handling : Zinc cyanide is toxic if ingested, inhaled, or absorbed through the skin.[20][21] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

-

Palladium Catalysts : Palladium catalysts, especially on carbon supports, can be pyrophoric.[22] Handle in an inert atmosphere where possible. Avoid creating dust.

-

Solvents : DMF is a reproductive toxin. Avoid inhalation and skin contact.

By following this comprehensive guide, researchers can confidently and safely synthesize 5-(trifluoromethyl)nicotinonitrile, enabling further advancements in medicinal chemistry and drug development.

References

-

Sokolenko, T. M.; Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. Available at: [Link]

-

Eureka. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. Available at: [Link]

-

SciSpace. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]

-

Organic Syntheses Procedure. Nicotinonitrile. Available at: [Link]

-

Gross, T. J., Anderson, K. W., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(43), 11625-11629. Available at: [Link]

-

Babu, S. A., & Yasmin, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33261-33285. Available at: [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

-

Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102-105. Available at: [Link]

-

YouTube. (2023). Cyanation Reaction. Available at: [Link]

-

Jana, S., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 58(84), 11841-11844. Available at: [Link]

-

ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available at: [Link]

-

Inam, M., & Ghafoor, S. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Current Organic Chemistry, 27(1), 2-20. Available at: [Link]

-

The Journal of Organic Chemistry. Zn-Catalyzed Cyanation of Aryl Iodides. Available at: [Link]

-

Al-Wabli, R. I., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(8), 7935-7952. Available at: [Link]

- Google Patents. US7595417B2 - Cyanation of aromatic halides.

-

Tschaen, D. M., et al. (1994). An Improved Procedure for Aromatic Cyanation. Synthetic Communications, 24(6), 887-890. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Available at: [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Semantic Scholar. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Available at: [Link]

-

National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

-

JOCPR. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Available at: [Link]

-

Material Safety Data Sheet. Zinc cyanide. Available at: [Link]

-

ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Available at: [Link]

-

ResearchGate. (2025). A Review on The Chemistry of Nicotinonitriles and Their applications. Available at: [Link]

-

Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

National Institutes of Health. Direct Regioselective C-H Cyanation of Purines. Available at: [Link]

-

SIOC Journals. Application of Nitrile in Drug Design. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Nitrile in Drug Design [sioc-journal.cn]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. honrel.com [honrel.com]

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-(Trifluoromethyl)nicotinonitrile

5-(Trifluoromethyl)nicotinonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a potent electron-withdrawing trifluoromethyl (-CF3) group and a versatile nitrile (-CN) moiety, imparts a unique and powerful reactivity profile. The strategic incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The nitrile group serves as a valuable synthetic handle, readily convertible into other critical functional groups such as primary amines, carboxylic acids, and ketones.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, electronic nature, and synthetic utility of 5-(Trifluoromethyl)nicotinonitrile. We will delve into the causality behind its reactivity, present validated experimental protocols, and explore its applications as a key intermediate in the synthesis of complex, high-value molecules.

Physicochemical and Spectroscopic Profile

5-(Trifluoromethyl)nicotinonitrile is typically a white to off-white solid at room temperature, a characteristic that facilitates its handling and storage under standard laboratory conditions.[3][4] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 951624-83-2 | [3] |

| Molecular Formula | C₇H₃F₃N₂ | [3] |

| Molecular Weight | 172.11 g/mol | [5] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 46-47°C | [4][5] |

| Boiling Point | 204.4 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [4][5] |

| Flash Point | 82°C | [4][5] |

Spectroscopic Signature

The spectroscopic data for 5-(Trifluoromethyl)nicotinonitrile is highly characteristic and allows for straightforward identification:

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a sharp, strong absorption band for the nitrile (C≡N) stretch, typically appearing in the 2220-2260 cm⁻¹ region.[6] Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are also prominent in the 1100-1300 cm⁻¹ range.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 3,5-disubstituted pyridine system.

-

¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the -CF3 group.

-

¹³C NMR: The carbon spectrum will show signals for the seven distinct carbon atoms, including the quaternary carbons of the nitrile and trifluoromethyl groups, and the carbons of the pyridine ring.

-

Electronic Landscape and Reactivity Overview

The chemical behavior of 5-(Trifluoromethyl)nicotinonitrile is dictated by the powerful electron-withdrawing nature of its substituents. Both the nitrile and trifluoromethyl groups exert strong negative inductive (-I) and mesomeric (-M) effects, which profoundly influence the electron density of the pyridine ring.

This severe electron deficiency has two primary consequences:

-

Reduced Basicity : The pyridine nitrogen is significantly less basic than that of unsubstituted pyridine (pKa ≈ 5.2). The electron-withdrawing groups pull electron density away from the nitrogen, making its lone pair of electrons far less available for protonation.[6] The predicted pKa is exceptionally low, around -0.20, rendering it non-basic under typical aqueous conditions.[4][5]

-

Altered Ring Reactivity : The pyridine ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is strongly activated for nucleophilic aromatic substitution (SNA_r) , particularly at positions ortho and para to the electron-withdrawing groups (positions 2, 4, and 6). While the parent molecule lacks a suitable leaving group for SNA_r to occur, this electronic predisposition is a critical feature of its derivatives.[7][8][9]

Caption: Electronic influence of substituents on the pyridine ring.

Synthesis of 5-(Trifluoromethyl)nicotinonitrile

A common and reliable method for synthesizing the title compound is through a palladium-catalyzed cyanation of a halogenated precursor, such as 3-bromo-5-(trifluoromethyl)pyridine. This reaction, often employing zinc cyanide, provides a direct route to the nitrile functionality.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from a procedure described in the patent literature.[5]

Objective: To synthesize 5-(Trifluoromethyl)nicotinonitrile from 3-bromo-5-(trifluoromethyl)pyridine.

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine (1.0 g, 4.42 mmol)

-

Zinc Cyanide (Zn(CN)₂, 0.312 g, 2.65 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount)

-

Anhydrous Dimethylformamide (DMF) (20 mL)

-

Diethyl ether (Et₂O)

-

28% Ammonia solution (NH₄OH)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 g, 4.42 mmol) and dissolve it in anhydrous DMF (20 mL).[5]

-

Degassing: Bubble argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Addition of Reagents: Add zinc cyanide (0.312 g, 2.65 mmol) and a catalytic amount of Pd(PPh₃)₄ to the flask.[5]

-

Reaction: Heat the reaction mixture to 80°C and stir overnight under an inert atmosphere (Argon or Nitrogen).[5]

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the mixture with diethyl ether.[5]

-

Quenching: Carefully add 28% ammonia solution with stirring to quench the reaction and dissolve inorganic salts. Separate the organic and aqueous layers.[5]

-

Extraction and Washing: Wash the organic layer sequentially with water (3 times) and then with brine (1 time).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude residue by silica gel column chromatography to yield pure 5-(Trifluoromethyl)nicotinonitrile.[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 5-(trifluoromethyl)nicotinonitrile at Best Price in Shanghai, Shanghai | Shanghai Sinofluoro Chemicals Co., Ltd. [tradeindia.com]

- 4. 5-(TRIFLUOROMETHYL)NICOTINONITRILE | 951624-83-2 [amp.chemicalbook.com]

- 5. 5-(TRIFLUOROMETHYL)NICOTINONITRILE | 951624-83-2 [chemicalbook.com]

- 6. Buy 5-Nitro-3-(trifluoromethyl)picolinonitrile | 573762-57-9 [smolecule.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

The Solubility Profile of 5-(Trifluoromethyl)nicotinonitrile: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the pyridine ring, particularly when substituted with a trifluoromethyl group, represents a scaffold of significant interest. 5-(Trifluoromethyl)nicotinonitrile is a key building block in the synthesis of a variety of biologically active molecules. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides an in-depth analysis of the solubility characteristics of 5-(Trifluoromethyl)nicotinonitrile, offering both theoretical predictions and practical experimental methodologies.

Understanding the Molecule: Physicochemical Properties of 5-(Trifluoromethyl)nicotinonitrile

Before delving into its solubility, it is crucial to understand the inherent physicochemical properties of 5-(Trifluoromethyl)nicotinonitrile. These properties provide the foundational context for its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃N₂ | |

| Molecular Weight | 172.11 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 46-47 °C | |

| Boiling Point (Predicted) | 204.4 ± 35.0 °C | |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | |

| Flash Point | 82 °C |

The presence of the electron-withdrawing trifluoromethyl group and the nitrile functionality on the pyridine ring significantly influences the molecule's polarity and its potential for intermolecular interactions. The trifluoromethyl group enhances lipophilicity, while the nitrile and the pyridine nitrogen introduce polar characteristics. This duality suggests a nuanced solubility profile across a range of organic solvents.

Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach

In the absence of extensive empirical solubility data, the Hansen Solubility Parameter (HSP) model offers a robust framework for predicting the miscibility of a solute in various solvents. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvents:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is the square root of the sum of the squares of these individual parameters. The compatibility between a solute and a solvent is determined by the "distance" (Ra) between their HSP values in a 3D space. A smaller Ra indicates a higher likelihood of good solubility.

Estimated Hansen Solubility Parameters for 5-(Trifluoromethyl)nicotinonitrile

Due to the lack of experimentally determined HSP values for 5-(Trifluoromethyl)nicotinonitrile, we have employed group contribution methods to estimate these parameters. These estimations are based on the summation of the contributions of its constituent functional groups.

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD | 18.5 |

| δP | 12.5 |

| δH | 6.0 |

Predicted Solubility in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated Relative Energy Difference (RED) number for 5-(Trifluoromethyl)nicotinonitrile. A RED value less than 1.0 suggests a high affinity and likely good solubility. Values between 1.0 and 1.5 suggest partial or moderate solubility, while values greater than 1.5 indicate poor solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | RED Number | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 0.89 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.98 | Low to Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 2.95 | Low |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 2.05 | Low to Moderate |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.83 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 1.65 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 4.38 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.53 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 5.38 | Very Low |

| Methanol | 15.1 | 12.3 | 22.3 | 5.39 | Very Low |

| Toluene | 18.0 | 1.4 | 2.0 | 4.09 | Very Low |

Disclaimer: These are predicted values and should be confirmed by experimental validation.

The predictions suggest that 5-(Trifluoromethyl)nicotinonitrile is most likely to exhibit high solubility in polar aprotic solvents such as acetone, and moderate solubility in other polar aprotic solvents like DMF and DMSO. The lower predicted solubility in alcohols like ethanol and methanol may be due to the dominant hydrogen bonding network of the solvents.

Experimental Determination of Solubility: A Validated Protocol

To provide a robust and reproducible method for determining the solubility of 5-(Trifluoromethyl)nicotinonitrile, the following equilibrium shake-flask method is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.

Materials and Equipment

-

5-(Trifluoromethyl)nicotinonitrile (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator with orbital shaker

-

Calibrated thermometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 5-(Trifluoromethyl)nicotinonitrile.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-(Trifluoromethyl)nicotinonitrile into a series of vials.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sampling and Analysis:

-

After equilibration, stop the shaking and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Weigh the vial containing the dry residue to determine the mass of the dissolved solute.

-

Alternatively, for a more precise measurement, dilute an accurately known volume of the filtered supernatant with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).

-

Safety, Handling, and Disposal

As a senior scientist, it is imperative to emphasize the importance of safety in all experimental procedures.

-

Handling 5-(Trifluoromethyl)nicotinonitrile: This compound should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[2]

-

Handling Organic Solvents: All organic solvents should be handled with care, considering their specific hazards (flammability, toxicity, etc.).[3][4] Work in a well-ventilated area and away from ignition sources.[1][5]

-

Waste Disposal: All organic waste, including residual solutions and contaminated materials, must be disposed of in designated hazardous waste containers.[1][3][6][7] Do not pour organic solvents down the drain.[6] Halogenated and non-halogenated solvent waste should be segregated.[6]

Conclusion

This technical guide provides a comprehensive overview of the solubility of 5-(Trifluoromethyl)nicotinonitrile in common organic solvents. While experimental data remains limited, the application of the Hansen Solubility Parameter model offers valuable predictive insights for solvent selection in research and development. The provided experimental protocol offers a reliable method for the validation of these predictions and the generation of precise solubility data. A commitment to safety and proper handling is essential when working with this compound and the associated organic solvents. Further experimental studies are encouraged to build a more complete and empirically validated solubility profile for this important chemical intermediate.

References

-

Benzonitrile. Grokipedia. Retrieved from: [Link]

-

Benzonitrile. Solubility of Things. Retrieved from: [Link]

-

NICOTINONITRILE. ChemBK. Retrieved from: [Link]

- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 252-257.

-

nicotinonitrile. Organic Syntheses Procedure. Retrieved from: [Link]

- Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.

-

Benzonitrile. Wikipedia. Retrieved from: [Link]

-

Solvent: benzonitrile. University of Rochester, Department of Chemistry. Retrieved from: [Link]

- Duprat, A., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(2), 3463-3470.

-

How Do You Dispose of Organic Solvents? Hazardous Waste Experts. (2021, April 6). Retrieved from: [Link]

-

Hansen Solubility Parameters. Hansen Solubility. Retrieved from: [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from: [Link]

-

benzonitrile. Solvents Database. Retrieved from: [Link]

- Stephan, A., et al. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

-

3-Cyanopyridine. Solubility of Things. Retrieved from: [Link]

- Acree, W. E., & Chickos, J. S. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

Organic Solvent Disposal: Best Practices for Overall Safety. ACTenviro. (2023, November 24). Retrieved from: [Link]

- Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen Solubility Parameters 50th anniversary conference, preprint.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from: [Link]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. Retrieved from: [Link]

- Wang, Y., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(15), 3121.

- Kim, S., et al. (2021).

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Retrieved from: [Link]

- Al-Bayati, T. M., & Al-Amiery, A. A. (2016). A New Approach to Estimate Hansen Solubility Parameters Using Maple Software.

- Fischer, K., & Gmehling, J. (2022). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chinese Journal of Chemical Engineering, 31, 186-197.

- Al-Bayati, T. M. (2016). A New Approach to Estimate Hansen Solubility Parameters using Maple Software.

-

How to Dispose of Solvents: Safe and Responsible Methods. Quest Waste Management. (2023, December 8). Retrieved from: [Link]

-

HSPiP - Hansen Solubility Parameters. Hansen Solubility. Retrieved from: [Link]

- Kim, S., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

-

Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate. Cole-Parmer. Retrieved from: [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 4. simplesolvents.com [simplesolvents.com]

- 5. fishersci.com [fishersci.com]

- 6. 7.2 Organic Solvents [ehs.cornell.edu]

- 7. ecolink.com [ecolink.com]

The Ascendancy of Trifluoromethylated Pyridines in Modern Drug Discovery: A Technical Guide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethylated pyridine scaffold has emerged as a particularly privileged structural motif, unlocking significant advancements in therapeutic efficacy and pharmacokinetic profiles across a spectrum of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and impactful applications of trifluoromethylated pyridines in contemporary drug discovery.

The Trifluoromethyl Group: A Game-Changer for Physicochemical Properties

The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique and powerful combination of properties that can dramatically enhance the drug-like characteristics of a molecule.[1][2][3][4] Understanding the causality behind these improvements is fundamental to leveraging this strategy effectively.

Enhanced Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][3] This inherent stability often translates to a longer in vivo half-life for the drug candidate, allowing for less frequent dosing regimens and improved patient compliance.[1] Replacing a metabolically labile methyl group with a trifluoromethyl group is a well-established strategy to block metabolic hotspots and increase a drug's residence time in the body.[2][3]

Increased Lipophilicity and Membrane Permeability

The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a compound's ability to partition into lipid membranes.[1][2][5] This improved lipophilicity is often critical for oral bioavailability and the penetration of biological barriers, such as the blood-brain barrier, which is essential for drugs targeting the central nervous system.[2]

Modulation of Electronic Properties and Binding Affinity

As a potent electron-withdrawing group, the trifluoromethyl moiety can significantly alter the electronic distribution within the pyridine ring.[1][3][6] This electronic modulation can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and, consequently, their interaction with biological targets. The unique electronic nature of the trifluoromethyl group can lead to enhanced binding affinity and specificity for target proteins or receptors, resulting in greater potency and reduced off-target effects.[1][3][4]

Bioisosterism

The trifluoromethyl group is often considered a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, and even the nitro group.[3][7][8][9][10] While its steric bulk is a subject of ongoing discussion, it is generally considered to be larger than a methyl group and closer in size to an ethyl group.[7][8] This allows medicinal chemists to replace certain groups with a trifluoromethyl moiety to improve physicochemical and pharmacokinetic properties without drastically altering the molecule's ability to bind to its target.[7][8]

Synthetic Strategies for Accessing Trifluoromethylated Pyridines

The successful incorporation of the trifluoromethylpyridine scaffold into drug candidates relies on robust and efficient synthetic methodologies. Several key strategies have been developed, each with its own advantages and applications.

Building Block Approach: Ring Construction from Trifluoromethylated Precursors

One of the most common and versatile methods involves the construction of the pyridine ring from precursors that already contain the trifluoromethyl group.[6][11] This approach offers excellent control over regioselectivity and is amenable to large-scale synthesis.

Experimental Protocol: Kröhnke Annulation for 2-Trifluoromethyl Pyridines

This protocol outlines a multicomponent Kröhnke reaction to synthesize 2-trifluoromethyl pyridines from chalcones and a trifluoromethylated pyridinium salt.[12]

-

Preparation of the Reagents:

-

Dissolve the substituted chalcone (1.0 mmol) in ethanol (5 mL).

-

Add 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol) and ammonium acetate (10.0 mmol) to the solution.

-

-

Reaction Execution:

-

Stir the reaction mixture at reflux (approximately 80 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-trifluoromethyl pyridine.

-

Direct Trifluoromethylation of Pre-formed Pyridine Rings

Direct C-H trifluoromethylation of the pyridine ring is a highly desirable strategy as it allows for the late-stage introduction of the trifluoromethyl group, which can be advantageous in streamlining synthetic routes.[13]

Experimental Protocol: Light-Promoted Trifluoromethylation of Pyridones

This protocol describes a photocatalyst- and oxidant-free method for the trifluoromethylation of pyridones using Langlois' reagent.[14]

-

Reaction Setup:

-

In a reaction vial, combine the pyridone substrate (0.5 mmol), sodium triflinate (Langlois' reagent, 1.0 mmol), and dimethyl sulfoxide (DMSO) (2.5 mL).

-

-

Photochemical Reaction:

-

Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

After completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to yield the trifluoromethylated pyridone.

-

Halogen-Exchange (HALEX) Reactions

A classical and industrially significant method involves the exchange of chlorine atoms for fluorine atoms using a fluorinating agent.[6][11] This is often performed on trichloromethylpyridines to generate the corresponding trifluoromethylpyridines.

Workflow: Halogen-Exchange for Trifluoromethylpyridine Synthesis

Caption: Vapor-phase halogen-exchange workflow for industrial TFMP synthesis.

Trifluoromethylated Pyridines in Approved Drugs and Clinical Candidates

The tangible impact of trifluoromethylated pyridines is best illustrated by their presence in a growing number of approved drugs and promising clinical candidates.[6][15] These examples underscore the versatility of this scaffold in addressing diverse therapeutic needs.

| Drug Name (Common Name) | CF3 Position | Therapeutic Area | Mechanism of Action (if known) |

| Tipranavir | 5 | Antiviral (HIV-1) | Non-peptidic protease inhibitor.[15] |

| Apalutamide | 2 | Oncology (Prostate Cancer) | Nonsteroidal androgen receptor antagonist.[6][16] |

| Doravirine | 4 | Antiviral (HIV-1) | Non-nucleoside reverse transcriptase inhibitor.[17] |

| Pexidartinib | - | Oncology (Tenosynovial Giant Cell Tumor) | Colony-stimulating factor 1 receptor (CSF1R) inhibitor.[17] |

| Fluazifop-butyl | 5 | Agrochemical (Herbicide) | Acetyl-CoA carboxylase (ACCase) inhibitor.[6] |

| Flonicamid | 4 | Agrochemical (Insecticide) | Modulator of chordotonal organs.[15] |

This table is a representative sample and not an exhaustive list.

Signaling Pathway: Mechanism of Action of a CSF1R Inhibitor

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Safety data sheet and handling precautions for 5-(Trifluoromethyl)nicotinonitrile

Topic: Safety Data Sheet and Handling Precautions for 5-(Trifluoromethyl)nicotinonitrile Document Type: Technical Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Part 1: Strategic Context & Physicochemical Profile

Executive Summary: The Fluorinated Scaffold in Drug Design

5-(Trifluoromethyl)nicotinonitrile (CAS: 951624-83-2) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and allosteric modulators. Its strategic value lies in the bioisosteric duality of its substituents:

-

The Nitrile (-CN): Acts as a compact, non-ionizable hydrogen bond acceptor, often replacing carbonyls or hydroxyls to improve metabolic stability while maintaining polar interactions.

-

The Trifluoromethyl (-CF3): Increases lipophilicity (LogP) and prevents oxidative metabolism at the 5-position, a common "soft spot" in pyridine-based drugs.

However, this utility comes with a steep safety tax. The electron-deficient pyridine ring, combined with the nitrile group, presents unique toxicological risks, including potential cyanide release under metabolic or acidic conditions and severe ocular toxicity.

Physicochemical & Identification Data

| Property | Specification |

| Chemical Name | 5-(Trifluoromethyl)pyridine-3-carbonitrile |

| CAS Number | 951624-83-2 |

| Molecular Formula | C₇H₃F₃N₂ |

| Molecular Weight | 172.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 46–47 °C |

| Boiling Point | ~204 °C (Predicted) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1] |

| pKa | ~ -0.2 (Predicted; Pyridine nitrogen is weakly basic due to EWGs) |

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: DANGER

The combination of the pyridine core and the nitrile moiety necessitates a conservative safety approach.[2] The primary risks are acute toxicity (oral) and irreversible eye damage.

GHS Classification & Hazard Statements

| Classification | Hazard Statement (Code) | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed. (Note: Nitriles can metabolize to cyanide). |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4][5] |

| Serious Eye Damage | H318 | Causes serious eye damage. (Corrosive to ocular tissue).[4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][6] |

Toxicology Deep Dive: The "Why" Behind the Hazard

-

Ocular Corrosivity: The electron-withdrawing effect of the -CF3 and -CN groups makes the pyridine ring highly electrophilic. Upon contact with the moist mucous membranes of the eye, it can cause rapid tissue necrosis, leading to permanent corneal opacity (H318).

-

Metabolic Cyanide Potential: While aromatic nitriles are generally more stable than aliphatic ones, enzymatic oxidation (P450) or hydrolysis in strong gastric acid can release hydrogen cyanide (HCN). Protocol Implication: Always have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible when working with >5g quantities.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and gloves" are insufficient for fluorinated pyridines due to their high permeation rates in organic solvents.

PPE Selection Matrix

| Protection Zone | Requirement | Technical Rationale |

| Respiratory | N95 / P2 (Solids) | Prevents inhalation of dust during weighing. |

| Hand (Solids) | Double Nitrile (0.11 mm) | Sufficient for dry solid handling. |

| Hand (Solution) | Silver Shield / Laminate | Critical: Pyridines penetrate nitrile gloves in <10 mins. If dissolved in DCM/THF, laminate gloves are mandatory. |

| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate due to H318 (Eye Damage) risk. |

| Body | Tyvek® Lab Coat | Disposable suits prevent contamination of street clothes. |

Part 4: Handling & Experimental Protocols

Protocol A: Safe Weighing & Solubilization Workflow

Objective: To prepare a stock solution without generating dust or exposing the operator to vapors.

Pre-Requisites:

-

Fume hood operating at 100 fpm face velocity.

-

Solid waste container labeled "Toxic/Nitrile".

-

Solution solvent (e.g., Anhydrous DMSO).

Step-by-Step Methodology:

-

Static Control: Place an ionizing fan or anti-static gun inside the hood. Fluorinated solids are prone to static charge, causing "fly-away" powder.

-

Taring: Tare the vial with the cap on to avoid balance fluctuations from hood airflow.

-

Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

-

Solubilization (The Critical Step):

-

Add solvent (DMSO) slowly down the side of the vial.

-

Caution: Pyridines can exhibit an exotherm upon solvation.

-

Self-Validating Check: Touch the bottom of the vial (with gloved hand) or use an IR thermometer. If T > 40°C, pause and cool.

-

-

Sealing: Parafilm is not a primary seal. Use a Teflon-lined screw cap.

Protocol B: Reaction Quenching & Waste Disposal

Scenario: Quenching a reaction mixture containing unreacted 5-(Trifluoromethyl)nicotinonitrile.

The Hazard: Acidic quenching can hydrolyze the nitrile to the amide/acid, potentially releasing HCN if the pH drops too low in the presence of water/heat.

Safe Quench Procedure:

-

Cooling: Cool reaction mixture to 0°C.

-

Oxidative Quench (Optional but Recommended): If using reducing agents, quench with saturated Sodium Potassium Tartrate (Rochelle's Salt) or NaOH.

-

pH Control: Maintain aqueous layer pH > 10 during workup. This keeps any potential cyanide as the non-volatile CN- ion rather than HCN gas.

-

Waste Segregation:

-

Do NOT mix with acidic waste streams.

-

Label waste container: "P-List Potential: Basic Organic Waste with Nitriles."

-

Part 5: Emergency Response Visualization

Figure 1: Exposure Response Decision Tree This logic flow dictates immediate actions based on exposure type, prioritizing life-safety over containment.

Caption: Emergency response logic for 5-(Trifluoromethyl)nicotinonitrile exposure. Note the critical priority for eye injuries.

Part 6: Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the pyridine ring can discolor (N-oxidation) upon prolonged exposure to air and light.

-

Incompatibilities:

-

Strong Oxidizers: Risk of vigorous reaction.

-

Strong Acids: Hydrolysis of nitrile to carboxylic acid.

-

Reducing Agents (LiAlH4, DIBAL): Will reduce nitrile to amine.

-

References

-

ChemicalBook. (2024).[7] 5-(Trifluoromethyl)nicotinonitrile - CAS 951624-83-2 Properties and SDS. Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: 5-(Trifluoromethyl)nicotinonitrile. Retrieved from

-

Fisher Scientific. (2024). Generalized Safety Data Sheet for Fluorinated Pyridines. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Nitrile-containing Pyridines. Retrieved from

-

Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid Guidelines. Retrieved from

Sources

- 1. 5-(TRIFLUOROMETHYL)NICOTINONITRILE | 951624-83-2 [chemicalbook.com]

- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 951624-83-2 CAS MSDS (5-(TRIFLUOROMETHYL)NICOTINONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Thermal Stability and Storage of 5-(Trifluoromethyl)nicotinonitrile

Introduction

5-(Trifluoromethyl)nicotinonitrile, a substituted pyridine derivative, is a pivotal building block in contemporary drug discovery and agrochemical synthesis. Its unique chemical architecture, featuring a pyridine core functionalized with both a nitrile (-CN) group and a trifluoromethyl (-CF3) group, imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity.

Given its role as a critical intermediate, a comprehensive understanding of the thermal stability and optimal storage conditions for 5-(Trifluoromethyl)nicotinonitrile is paramount. Degradation of this material due to improper handling or storage can lead to the formation of impurities, resulting in diminished yields, compromised product purity, and potential safety hazards. This guide provides an in-depth analysis of the compound's known physicochemical properties, recommended storage protocols, and a detailed methodology for assessing its thermal stability, ensuring its integrity throughout the research and development lifecycle.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential for its proper handling. The data presented below has been consolidated from various supplier and safety databases.

Table 1: Physicochemical Properties of 5-(Trifluoromethyl)nicotinonitrile

| Property | Value | Source(s) |

| CAS Number | 951624-83-2 | [1] |

| Molecular Formula | C₇H₃F₃N₂ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 46-47°C | [1] |

| Boiling Point | 204.4 ± 35.0 °C (Predicted) | [1] |

| Flash Point | 82°C (Predicted) | [1] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1] |

Safety and Hazard Information:

The compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use. Key GHS hazard statements include:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses or face shield, and a lab coat, must be worn at all times. All handling should occur within a certified chemical fume hood.[2]

Thermal Stability Analysis: Chemical Principles and Causality

The molecule's stability is primarily dictated by the robust pyridine aromatic ring. However, the two functional groups, nitrile (-CN) and trifluoromethyl (-CF3), have opposing electronic effects that influence this stability. The trifluoromethyl group is a potent electron-withdrawing group, which can decrease the electron density of the aromatic ring, potentially making it more susceptible to certain types of nucleophilic attack at elevated temperatures, though it generally enhances the molecule's overall stability. The nitrile group is also electron-withdrawing.

Thermal decomposition of related fluorinated aromatic compounds often proceeds via mechanisms involving the cleavage of the C-F bonds at very high temperatures (above 450°C) or reactions involving the functional groups.[3] For this molecule, potential degradation pathways under thermal stress could involve hydrolysis of the nitrile group if moisture is present, or more complex reactions leading to the release of toxic fumes like hydrogen fluoride (HF) and nitrogen oxides.[2]

Therefore, a quantitative assessment of thermal stability is not just recommended but necessary for defining safe operating temperatures in reactions and for establishing long-term storage viability. The authoritative methods for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols for Thermal Stability Assessment

The following protocols describe a self-validating system for determining the thermal stability profile of 5-(Trifluoromethyl)nicotinonitrile. The causality behind each step is explained to ensure experimental robustness.

Protocol 1: Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition by measuring mass loss as a function of temperature.

Methodology Rationale: TGA is the definitive method for measuring thermal stability, as it directly quantifies the loss of mass from a sample as it is heated.[4] This loss corresponds to volatilization or decomposition. An inert nitrogen atmosphere is chosen to prevent oxidative degradation, thereby isolating the inherent thermal stability of the molecule.[4]

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of 5-(Trifluoromethyl)nicotinonitrile into a clean, tared alumina or platinum crucible.[5] An accurate sample mass is critical for quantitative analysis. The sample should be representative of the bulk material.[6]

-

Experimental Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 30-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[5]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. A controlled heating rate is crucial for obtaining reproducible and well-defined decomposition profiles.[5]

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

The onset temperature of decomposition (T_onset) is determined as the temperature at which a significant mass loss begins. This is often calculated by the instrument software using the intersection of the baseline tangent with the tangent of the decomposition curve.

-

Diagram 1: TGA Experimental Workflow This diagram illustrates the logical flow for conducting a TGA experiment to determine the thermal stability of the compound.

Caption: Workflow for TGA thermal stability analysis.

Protocol 2: Analysis by Differential Scanning Calorimetry (DSC)

Objective: To observe melting behavior, assess purity, and detect exothermic decomposition events.